3-benzoylbenzyl 2-(benzoylamino)benzoate
Description
Chemical Identity: 3-Benzoylbenzyl 2-(benzoylamino)benzoate (CAS: BRD-K23990302-001-01-3) is a complex aromatic ester with the molecular formula C₂₈H₂₁NO₄ and a molecular weight of 435.479 g/mol . Its structure features:
- A 2-(benzoylamino)benzoate moiety (amide-linked benzoyl group at the 2-position of the benzoate ring).
- A 3-benzoylbenzyl ester group (benzyl ester substituted with a benzoyl group at the 3-position).
This dual benzoylation confers high lipophilicity and structural rigidity, making it distinct from simpler benzoate derivatives.
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 2-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4/c30-26(21-11-3-1-4-12-21)23-15-9-10-20(18-23)19-33-28(32)24-16-7-8-17-25(24)29-27(31)22-13-5-2-6-14-22/h1-18H,19H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFNUWNWMUJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoylbenzyl 2-(benzoylamino)benzoate typically involves the esterification of 3-benzoylbenzyl alcohol with 2-(benzoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and catalysts as in laboratory synthesis but optimized for higher yields and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylbenzyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and amine.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol and benzoylamine.
Substitution: Various substituted benzoyl or benzyl derivatives.
Scientific Research Applications
3-Benzoylbenzyl 2-(benzoylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzoylbenzyl 2-(benzoylamino)benzoate involves its interaction with various molecular targets. The benzoyl and benzyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Structural Complexity and Lipophilicity: The dual benzoylation in the target compound increases molecular weight (435.48 g/mol) compared to simpler analogs like ethyl 2-(benzoylamino)benzoate (237.25 g/mol), likely enhancing membrane permeability but reducing aqueous solubility .
Electronic and Reactivity Profiles: Unlike halogenated analogs (e.g., dichlorobenzoyl or bromobenzoyl derivatives), the target compound lacks electronegative substituents, which may reduce its reactivity in nucleophilic environments . The amide linkage in the 2-position stabilizes the structure against hydrolysis compared to esters with amino groups (e.g., methyl 3-(benzylamino)benzoate) .
Biological Activity Implications: Compounds with halogen substituents (e.g., Cl, Br) often exhibit antimicrobial or anticancer activity due to enhanced electrophilicity . The target compound’s lack of halogens suggests alternative mechanisms, possibly through aromatic π-π interactions in receptor binding. Ethyl 2-(benzoylamino)benzoate has demonstrated analgesic effects in preclinical studies, hinting that the target compound’s enhanced lipophilicity could prolong its therapeutic duration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
